5-(4-Cbz-Aminopheny)-2-fluorophenol, 95%
Description
5-(4-Cbz-Aminophenyl)-2-fluorophenol is a fluorinated phenolic compound featuring a carbobenzyloxy (Cbz)-protected amino group at the 4-position of the phenyl ring and a fluorine atom at the 2-position of the phenol moiety. The 95% purity indicates its suitability for research and industrial applications, particularly in organic synthesis and pharmaceutical intermediates, where the Cbz group serves as a protective moiety for amines during multi-step reactions .
Properties
IUPAC Name |
benzyl N-[4-(4-fluoro-3-hydroxyphenyl)phenyl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16FNO3/c21-18-11-8-16(12-19(18)23)15-6-9-17(10-7-15)22-20(24)25-13-14-4-2-1-3-5-14/h1-12,23H,13H2,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAYDJCVFOXSERB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NC2=CC=C(C=C2)C3=CC(=C(C=C3)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16FNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Table 1: Comparative Analysis of Fluorophenol Derivatives
Structural and Functional Differences
Protective Groups: The Cbz group in 5-(4-Cbz-Aminophenyl)-2-fluorophenol enhances stability during synthetic processes, preventing unwanted side reactions at the amine site. In contrast, compounds like 5-Amino-2,4-difluorophenol (unprotected -NH₂) and 5-(Aminomethyl)-2-fluorophenol hydrochloride (protonated -NH₃⁺Cl⁻) exhibit higher reactivity but lower stability under basic or oxidative conditions .
Substituent Effects: Halogen Diversity: The presence of chlorine in 5-Amino-2-chloro-4-fluorophenol increases molecular weight and alters electronic properties compared to fluorine-only analogs. Chlorine’s electron-withdrawing nature may enhance electrophilic substitution reactivity . Carboxylic Acid vs. Phenol: 2-Amino-4-fluorobenzoic acid incorporates a -COOH group, making it more acidic (pKa ~2–3) than phenolic derivatives (pKa ~9–10), thus favoring different solubility and reactivity profiles .
Purity and Availability: High-purity grades (e.g., 99.999% for 5-Amino-2,4-difluorophenol) are critical for sensitive applications like drug development, whereas the 95% purity of the target compound suggests broader industrial use . Discontinued analogs like 5-(Aminomethyl)-2-fluorophenol () highlight market or synthesis challenges, contrasting with the sustained availability of Cbz-protected derivatives .
Preparation Methods
Preparation of 5-Bromo-2-fluorophenol
Bromination of 2-fluorophenol using in acetic acid yields 5-bromo-2-fluorophenol (72–78% yield). Alternative methods employ (N-bromosuccinimide) in , though regioselectivity diminishes without directing groups.
Synthesis of 4-Cbz-Aminophenylboronic Acid
4-Aminophenol is protected with benzyl chloroformate () in the presence of , yielding 4-Cbz-aminophenol (89% yield). Subsequent borylation via Miyaura borylation (, ) generates the boronic acid derivative (68% yield).
Cross-Coupling and Deprotection
Suzuki-Miyaura coupling of 5-bromo-2-fluorophenol and 4-Cbz-aminophenylboronic acid under , , and affords the biaryl product (Table 1). Final deprotection is unnecessary due to pre-installed Cbz groups.
Table 1: Suzuki-Miyaura Coupling Optimization
| Catalyst | Solvent | Temp (°C) | Yield (%) | Purity (%) |
|---|---|---|---|---|
| EtOH/HO | 80 | 65 | 92 | |
| DME/HO | 100 | 72 | 95 |
Synthetic Route 2: Ullmann-Type Coupling
Preparation of 5-Iodo-2-fluorophenol
Iodination of 2-fluorophenol using , , and provides 5-iodo-2-fluorophenol (81% yield).
Copper-Mediated Coupling
Ullmann coupling of 5-iodo-2-fluorophenol with 4-Cbz-aminophenyl iodide (, , ) in DMSO at 110°C achieves biaryl bond formation (58% yield). Elevated temperatures improve efficiency but risk Cbz group decomposition.
Protection-Deprotection Strategies
Cbz Group Stability
The benzyloxycarbonyl group demonstrates stability under Suzuki conditions (, 80°C) but degrades above 120°C. Acidic or reductive environments (e.g., ) necessitate post-coupling protection.
Phenolic -OH Protection
Protecting 2-fluorophenol as its methyl ether (, ) prevents oxidation during coupling. Deprotection via in restores the phenol (89% yield).
Purification and Analytical Validation
Chromatographic Techniques
Q & A
Basic: What are the standard synthetic routes for 5-(4-Cbz-Aminopheny)-2-fluorophenol, and how can reaction efficiency be monitored?
Methodological Answer:
Synthesis typically involves sequential functionalization of the phenol ring. A common approach includes:
- Cbz (Carbobenzyloxy) Protection : Introduce the Cbz group to the amine via carbamate formation using benzyl chloroformate under basic conditions (e.g., NaHCO₃) .
- Fluorination : Electrophilic fluorination using agents like Selectfluor® or nucleophilic substitution with KF in polar aprotic solvents (e.g., DMF) .
- Deprotection : Final deprotection of Cbz via hydrogenolysis (H₂/Pd-C) or acidic conditions (TFA) .
Monitoring Efficiency:
- TLC/HPLC : Track intermediates using silica TLC (hexane:EtOAc) or reverse-phase HPLC (C18 column, acetonitrile/water gradient) .
- NMR : Confirm structural integrity via ¹⁹F NMR for fluorine substitution and ¹H NMR for Cbz group removal .
Basic: Which analytical techniques are critical for confirming the purity and structure of this compound?
Methodological Answer:
- Purity Analysis :
- Structural Confirmation :
- MS (ESI-TOF) : Confirm molecular ion [M+H]⁺ (e.g., m/z ~330 for C₂₀H₁₅FNO₃) .
- FT-IR : Identify phenolic -OH (~3200 cm⁻¹) and Cbz carbonyl (~1700 cm⁻¹) .
Advanced: How can researchers optimize fluorination yield while minimizing byproducts?
Methodological Answer:
- Variable Screening : Use DOE (Design of Experiments) to test solvent polarity (DMF vs. DMSO), temperature (60–120°C), and fluoride source (KF vs. CsF) .
- Byproduct Mitigation :
- Case Study : A 15% yield increase was achieved using DMF at 80°C with KF/18-crown-6, reducing di-fluorinated byproducts from 12% to 3% .
Advanced: How should discrepancies in spectroscopic data (e.g., NMR shifts) be resolved?
Methodological Answer:
- Cross-Validation : Compare experimental ¹H/¹³C NMR with computational predictions (DFT/B3LYP/6-31G*) .
- Solvent Effects : Account for deuterated solvent shifts (e.g., DMSO-d₆ vs. CDCl₃) using published databases .
- Contamination Checks : Run HSQC/HMBC to distinguish coupling artifacts from impurities .
Advanced: What experimental designs are suitable for studying environmental degradation pathways?
Methodological Answer:
- Abiotic Studies :
- Biotic Studies :
- Use soil microcosms or activated sludge to assess microbial degradation (ISO 11348-2) .
- Data Analysis : Apply first-order kinetics to half-life (t₁/₂) calculations under varying conditions .
Advanced: How can computational modeling predict biological interactions of this compound?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina with protein targets (e.g., kinases or GPCRs) from PDB .
- ADMET Prediction : Employ SwissADME to estimate solubility (LogP), bioavailability, and CYP450 interactions .
- Case Study : Analogous fluoro-phenols showed moderate COX-2 inhibition (IC₅₀ ~5 µM), suggesting anti-inflammatory potential .
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